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Introduction
Calcium Green-5N AM is a low-affinity fluorescent calcium indicator that is particularly well-

suited for monitoring the large and rapid calcium transients that occur at the presynaptic

terminal and postsynaptic density during synaptic transmission. Its acetoxymethyl (AM) ester

form allows for passive diffusion across the cell membrane, where intracellular esterases

cleave the AM group, trapping the active indicator inside the neuron. Upon binding to calcium,

Calcium Green-5N exhibits a significant increase in fluorescence intensity, providing a robust

signal for imaging synaptic activity.

This document provides detailed application notes and protocols for the use of Calcium
Green-5N AM in monitoring synaptic activity in cultured neurons.

Properties of Calcium Green-5N
Calcium Green-5N is spectrally similar to other fluorescein-based indicators. Its key feature is

its relatively low affinity for Ca2+, making it ideal for tracking high calcium concentrations

without saturation.
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Property Value Reference

Dissociation Constant (Kd) for

Ca2+
~14 µM [1]

Fluorescence Enhancement

upon Ca2+ Binding
~14.7-fold to 38-fold [1][2]

Excitation Maximum (Ca2+-

bound)
~506 nm [1]

Emission Maximum (Ca2+-

bound)
~531 nm [1]

Form
Acetoxymethyl (AM) ester

(cell-permeant)

Solvent DMSO

Signaling Pathway of Presynaptic Calcium Influx
The influx of calcium into the presynaptic terminal is a critical step in neurotransmission,

triggering the fusion of synaptic vesicles with the presynaptic membrane and the subsequent

release of neurotransmitters.
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Presynaptic calcium influx signaling pathway.

Experimental Protocols
Protocol 1: Loading Cultured Neurons with Calcium
Green-5N AM
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This protocol describes the loading of Calcium Green-5N AM into primary cultured neurons for

the imaging of synaptic activity.

Materials:

Calcium Green-5N AM (stock solution in DMSO)

Pluronic F-127 (20% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Cultured neurons on coverslips

Procedure:

Prepare Loading Solution:

Prepare a fresh loading solution by diluting the Calcium Green-5N AM stock solution and

Pluronic F-127 in HBSS. The final concentration of Calcium Green-5N AM should be in

the range of 1-5 µM.

The final concentration of Pluronic F-127 should be 0.02-0.04% to aid in the dispersion of

the AM ester in the aqueous buffer.

Vortex the solution thoroughly to ensure complete mixing.

Cell Loading:

Remove the culture medium from the coverslips containing the neurons.

Gently wash the cells twice with pre-warmed (37°C) HBSS.

Add the loading solution to the coverslips, ensuring the cells are completely covered.

Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time may

need to be determined empirically for different neuron types and culture densities.

De-esterification:
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After incubation, remove the loading solution.

Wash the cells three times with pre-warmed HBSS to remove any extracellular dye.

Incubate the cells in fresh, pre-warmed HBSS for an additional 30 minutes at room

temperature in the dark to allow for complete de-esterification of the AM ester by

intracellular esterases.

Ready for Imaging:

The cells are now loaded with Calcium Green-5N and are ready for imaging of synaptic

activity.

Protocol 2: Imaging Synaptic Calcium Transients
This protocol outlines the procedure for imaging spontaneous or evoked synaptic calcium

transients in neurons loaded with Calcium Green-5N.

Materials:

Microscope equipped for fluorescence imaging (e.g., confocal or wide-field)

Excitation source (e.g., 488 nm laser line)

Emission filter (e.g., 515-565 nm bandpass)

Imaging chamber with temperature and perfusion control

Physiological buffer (e.g., HBSS or artificial cerebrospinal fluid - aCSF)

Stimulation electrodes (for evoked activity)

Procedure:

Mount Coverslip:

Mount the coverslip with the loaded neurons in the imaging chamber.
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Continuously perfuse the chamber with pre-warmed (37°C) and oxygenated physiological

buffer.

Locate Cells and Set Imaging Parameters:

Using the microscope, locate the loaded neurons.

Set the excitation and emission wavelengths appropriate for Calcium Green-5N

(Excitation: ~488 nm, Emission: ~530 nm).

Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while

minimizing phototoxicity.

Image Acquisition:

Acquire a time-lapse series of images to capture calcium transients. The frame rate should

be high enough to resolve the kinetics of the synaptic events (e.g., 10-100 Hz).

For imaging spontaneous activity, record for a set period.

For imaging evoked activity, position the stimulation electrode near the desired presynaptic

neuron or axon and deliver a defined electrical stimulus to trigger action potentials.

Synchronize the image acquisition with the stimulus delivery.

Data Analysis:

Identify regions of interest (ROIs) corresponding to synaptic boutons or dendritic spines.

Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse

series.

Calculate the change in fluorescence relative to the baseline fluorescence (ΔF/F₀) to

quantify the calcium transients. F₀ is the baseline fluorescence before the event.

Experimental Workflow
The following diagram illustrates the general workflow for monitoring synaptic activity using

Calcium Green-5N AM.
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Workflow for synaptic activity imaging.
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Data Presentation: Comparison of Calcium
Indicators
The choice of calcium indicator is critical for successful imaging experiments. The following

table compares Calcium Green-5N with other commonly used green fluorescent calcium

indicators.

Indicator Kd (Ca2+)

Fluorescen
ce
Enhanceme
nt

Excitation
Max (nm)

Emission
Max (nm)

Key
Features

Calcium

Green-5N
~14 µM ~14.7-38x ~506 ~531

Low affinity,

suitable for

high Ca2+

concentration

s.

Fluo-4 ~345 nM ~100x ~494 ~516

High affinity,

bright, good

for detecting

small Ca2+

changes.

Oregon

Green 488

BAPTA-1

(OGB-1)

~170 nM ~14x ~494 ~523

High affinity,

good for

resting Ca2+

levels.

Cal-520 ~320 nM >100x ~492 ~514

High signal-

to-noise ratio,

good for

detecting

single action

potentials.

Troubleshooting
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Problem Possible Cause Solution

Low fluorescence signal

- Incomplete de-esterification-

Low dye concentration-

Photobleaching

- Ensure adequate de-

esterification time.- Increase

the loading concentration of

Calcium Green-5N AM.-

Reduce laser power and/or

exposure time.

High background fluorescence

- Incomplete removal of

extracellular dye-

Autofluorescence

- Ensure thorough washing

after loading.- Use a buffer

with reduced

autofluorescence.- Acquire a

background image and

subtract it from the data.

Cell death or damage - Dye toxicity- Phototoxicity

- Reduce the loading

concentration and/or

incubation time.- Use the

lowest possible laser power

and exposure time.

No detectable calcium

transients

- Insufficient synaptic activity-

Low signal-to-noise ratio

- Use a stimulus to evoke

activity.- Optimize imaging

parameters (gain, laser power)

to improve signal detection.

Conclusion
Calcium Green-5N AM is a valuable tool for researchers studying synaptic function. Its low

affinity for calcium makes it particularly useful for visualizing the large and rapid calcium influx

that is characteristic of synaptic transmission. By following the detailed protocols and

considering the comparative data presented in these application notes, researchers can

effectively utilize Calcium Green-5N AM to gain insights into the complex mechanisms of

synaptic activity and its modulation in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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